10-Hydroxydarlingine
Description
10-Hydroxydarlingine is a bioactive alkaloid with a polycyclic structure characterized by a hydroxyl group at the C10 position.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(1S,8S,9R)-8-hydroxy-4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one |
InChI |
InChI=1S/C13H17NO3/c1-6-7(2)17-13-10(11(6)15)8-4-5-9(12(13)16)14(8)3/h8-9,12,16H,4-5H2,1-3H3/t8-,9+,12-/m0/s1 |
InChI Key |
UAARLJVWSXEVAB-SBMIAAHKSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)[C@@H]3CC[C@H]([C@@H]2O)N3C)C |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C3CCC(C2O)N3C)C |
Synonyms |
10-hydroxy-darlingine 10-hydroxydarlingine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Nevertheless, insights can be inferred from structurally related compounds listed in the Derwent Drug File Thesaurus (Evidences 2 and 4) and regulatory guidelines (Evidences 5–7). Below is a comparative analysis based on structural motifs and pharmacological classifications:
Table 1: Structural and Functional Comparison of Selected Dehydro/Methylene Derivatives
Key Observations:
Structural Similarities :
- Dehydropodophyllotoxin and Methylenedioxycamptothecin-10,11 share hydroxyl or oxygenated substituents at positions analogous to 10-Hydroxydarlingine’s C10 group. These groups are critical for DNA-intercalating activity in anticancer agents .
- Dehydrozingerone ’s α,β-unsaturated ketone moiety is associated with redox modulation, a feature that may overlap with hypothesized antioxidant properties of 10-Hydroxydarlingine .
Pharmacological Gaps: Unlike well-studied compounds such as Dehydropodophyllotoxin, 10-Hydroxydarlingine lacks empirical data on receptor binding, metabolic stability, or toxicity profiles. Regulatory guidelines () emphasize the need for such data to establish therapeutic relevance . No Lipinski rule-of-five violations or ADME (Absorption, Distribution, Metabolism, Excretion) data are available for 10-Hydroxydarlingine, unlike its analogs (e.g., Methylenedioxycamptothecin), which have documented pharmacokinetic profiles .
Synthetic Challenges :
- highlights the importance of rigorous synthetic validation, including structural elucidation and impurity profiling, which are absent for 10-Hydroxydarlingine .
Research and Regulatory Considerations
Data Requirements :
- Per ICH guidelines (), comparative studies must include physicochemical properties (e.g., solubility, logP), structural analogs, and in vitro activity assays to validate uniqueness .
- Clinical trial guidelines () stress the need for dose-response relationships and long-term efficacy data, which are unavailable for 10-Hydroxydarlingine .
Potential Pitfalls: Structural similarities to known toxins (e.g., Dehydropodophyllotoxin’s hepatotoxicity) warrant caution in assuming safety . Without molecular docking or in silico studies (as in ), mechanistic insights into 10-Hydroxydarlingine remain speculative .
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